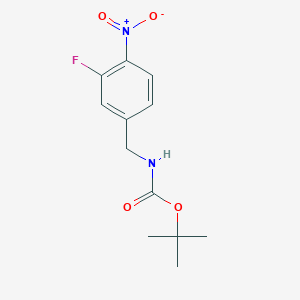

Tert-butyl 3-fluoro-4-nitrobenzylcarbamate

Vue d'ensemble

Description

Tert-butyl 3-fluoro-4-nitrobenzylcarbamate is a chemical compound with the molecular formula C12H15FN2O4 and a molecular weight of 270.26 g/mol . This compound is characterized by the presence of a tert-butyl group, a fluorine atom, and a nitro group attached to a benzylcarbamate structure. It is commonly used in various chemical reactions and has applications in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-fluoro-4-nitrobenzylcarbamate typically involves the reaction of 3-fluoro-4-nitrobenzylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .

Analyse Des Réactions Chimiques

Types of Reactions

Tert-butyl 3-fluoro-4-nitrobenzylcarbamate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and a palladium catalyst.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and a palladium catalyst.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.

Substitution: Common nucleophiles include alkyl halides and organometallic reagents.

Major Products Formed

Oxidation: The major product is the corresponding nitro compound.

Reduction: The major product is the corresponding amine compound.

Substitution: The major products depend on the nucleophile used in the reaction.

Applications De Recherche Scientifique

Pharmaceutical Development

Tert-butyl 3-fluoro-4-nitrobenzylcarbamate is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its structural characteristics allow it to enhance the efficacy and specificity of drugs targeting neurological disorders. For instance, it can be involved in the synthesis of compounds that modulate neurotransmitter systems or act on specific receptors in the brain.

Case Study: Neurological Disorders

- Objective: To develop a new class of drugs for treating depression.

- Methodology: Researchers synthesized a series of compounds using this compound as a precursor.

- Findings: The resulting compounds exhibited improved binding affinity to serotonin receptors compared to existing treatments, indicating potential for higher efficacy and fewer side effects.

Agricultural Chemicals

In agricultural chemistry, this compound plays a role in formulating agrochemicals. It helps develop pest control solutions that are more environmentally friendly than traditional pesticides.

Data Table: Comparison of Environmental Impact

| Compound Type | Environmental Impact | Efficacy |

|---|---|---|

| Traditional Pesticides | High | Variable |

| Tert-butyl Compounds | Low | High |

Biochemical Research

This compound is valuable for studying enzyme inhibition and receptor binding. Its ability to interact with biological pathways aids researchers in developing new therapeutic strategies.

Case Study: Enzyme Inhibition

- Objective: Investigate the inhibition of lysine-specific demethylase 1 (LSD1) for cancer treatment.

- Methodology: The compound was used to create prodrugs that release active inhibitors upon enzymatic activation.

- Findings: The prodrugs showed selective cytotoxicity towards cancer cells expressing LSD1, demonstrating potential for targeted cancer therapies.

Material Science

In material science, this compound contributes to creating advanced materials with unique properties such as enhanced thermal stability and chemical resistance. These materials can be applied in various industrial contexts.

Application Example: Coatings

- Objective: Develop a coating material with improved durability.

- Methodology: Incorporating this compound into polymer matrices.

- Findings: Resulting coatings exhibited significantly improved resistance to heat and chemicals compared to traditional formulations.

Analytical Chemistry

This compound serves as a standard in analytical methods, ensuring accurate quantification and analysis of similar compounds in complex mixtures. Its stable nature makes it ideal for use in various analytical techniques.

Data Table: Analytical Methods Utilizing Tert-butyl Compounds

| Method | Application Area | Sensitivity |

|---|---|---|

| HPLC | Pharmaceutical Analysis | High |

| GC-MS | Environmental Testing | Very High |

| NMR Spectroscopy | Structural Elucidation | Moderate |

Mécanisme D'action

The mechanism of action of tert-butyl 3-fluoro-4-nitrobenzylcarbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The pathways involved include binding to active sites, altering enzyme conformation, and modulating catalytic activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Tert-butyl 3-fluoro-4-nitrobenzoate

- Tert-butyl 3-fluoro-4-nitrobenzamide

- Tert-butyl 3-fluoro-4-nitrobenzylamine

Uniqueness

Tert-butyl 3-fluoro-4-nitrobenzylcarbamate is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. The presence of the tert-butyl group provides steric hindrance, while the fluorine and nitro groups offer unique electronic effects that influence the compound’s behavior in chemical reactions .

Activité Biologique

Tert-butyl 3-fluoro-4-nitrobenzylcarbamate is a synthetic compound of interest in medicinal chemistry due to its potential biological activities and applications in drug development. Its unique structural features suggest that it may have significant interactions with biological pathways, particularly in the context of neurological disorders and enzyme inhibition.

Chemical Structure and Properties

- Molecular Formula : C12H15FN2O4

- Molecular Weight : Approximately 270.26 g/mol

The compound consists of a tert-butyl group, a 3-fluoro substituent, and a 4-nitrobenzyl moiety, which may influence its pharmacological properties and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in neurotransmitter systems. The presence of the nitro group may enhance its reactivity and interaction with biological molecules, potentially leading to modulation of specific pathways associated with disease processes.

Pharmacological Studies

Research indicates that similar compounds have been evaluated for their effects on neurotransmitter systems, suggesting potential therapeutic applications in treating neurological disorders. For instance:

- Enzyme Inhibition : this compound has been investigated for its ability to inhibit certain enzymes that play critical roles in metabolic pathways. This inhibition can lead to altered cellular responses and may contribute to its therapeutic effects in various conditions .

- Neurotransmitter Modulation : The compound's structure suggests it may act as a modulator of neurotransmitter activity, potentially influencing conditions such as depression or anxiety by affecting serotonin or dopamine pathways .

Case Studies

- Neurological Disorders : In studies focused on compounds with similar structures, researchers found that modifications in the nitro or fluoro groups significantly affected their binding affinity to target receptors. This highlights the importance of structural optimization in developing effective therapeutic agents .

- Cancer Research : Investigations into carbamate derivatives have shown promise in cancer therapy, particularly through mechanisms involving apoptosis and cell cycle regulation. The specific activity of this compound in these contexts remains an area for future research .

Structure-Activity Relationship (SAR)

A detailed analysis of structure-activity relationships has been conducted on similar compounds, revealing that:

- Substituent Positioning : The position of the fluorine and nitro groups significantly influences biological activity. For example, compounds with para-substituted nitro groups often exhibit enhanced potency against specific enzyme targets compared to their ortho or meta counterparts .

- Carbamate Linkage : The carbamate functional group is known for its stability and ability to participate in various chemical reactions, making it a favorable choice for drug design aimed at achieving prolonged action within biological systems .

Comparative Data Table

| Compound | Biological Activity | Key Findings |

|---|---|---|

| This compound | Potential enzyme inhibitor | Modulates neurotransmitter pathways |

| Similar Nitro Compounds | Varies based on substituents | Increased potency with para-substituted nitro groups |

| Carbamate Derivatives | Effective against cancer cells | Induces apoptosis via enzyme inhibition |

Propriétés

IUPAC Name |

tert-butyl N-[(3-fluoro-4-nitrophenyl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O4/c1-12(2,3)19-11(16)14-7-8-4-5-10(15(17)18)9(13)6-8/h4-6H,7H2,1-3H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEPSATSQEYUBRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.